molecular formula C18H24N2O4 B2477316 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea CAS No. 1428349-25-0

1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

Katalognummer: B2477316
CAS-Nummer: 1428349-25-0
Molekulargewicht: 332.4
InChI-Schlüssel: WMMUBPKINQWXQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic urea derivative of significant interest in pharmacological research, characterized by the presence of a 4-butoxyphenyl group attached to one nitrogen of the urea backbone and a 3-(furan-3-YL)-3-hydroxypropyl moiety on the other nitrogen . This specific molecular architecture combines lipophilic (butoxyphenyl) and polar (hydroxypropyl-furan) elements, which is a strategic design that can profoundly influence its solubility, bioavailability, and receptor-binding properties . The furan moiety, a common feature in many bioactive molecules, is particularly noteworthy. Recent scientific literature has highlighted that derivatives containing furan rings have demonstrated promising biological activity, including significant cytotoxic effects against various human cancer cell lines in preclinical studies . The biological activity of such compounds is often attributed to multiple mechanisms, which may include interactions with cellular targets involved in tumor growth and survival . Pharmacokinetic evaluations of structurally similar compounds suggest they can possess favorable absorption and distribution characteristics, which are critical parameters for potential therapeutic applications . This product is supplied for in vitro research use only. It is strictly not intended for diagnostic or therapeutic procedures in humans or animals, and must not be administered into the body .

Eigenschaften

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-3-11-24-16-6-4-15(5-7-16)20-18(22)19-10-8-17(21)14-9-12-23-13-14/h4-7,9,12-13,17,21H,2-3,8,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUBPKINQWXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
  • Molecular Formula : C20_{20}H28_{28}N2_2O4_4
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 1421508-90-8

Anticancer Properties

Recent studies have investigated the anticancer potential of various urea derivatives, including those structurally similar to 1-(4-butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea. For instance, compounds containing furan rings have shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50_{50} (µM)
Compound AA549 (Lung)26
Compound BMCF-7 (Breast)14.31
Compound CHeLa (Cervical)7.01

These findings suggest that the furan moiety may enhance the anticancer activity of urea derivatives by facilitating interactions with cellular targets involved in tumor growth and survival .

The biological activity of 1-(4-butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as Aurora A/B kinases.
  • Induction of Apoptosis : Studies indicate that certain urea derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .

Study on Antitumor Activity

A recent study evaluated a series of urea derivatives for their antitumor activity. The compound 1-(4-butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea was included in the screening process. The results indicated that this compound exhibited moderate cytotoxicity against several cancer cell lines, with an IC50_{50} value comparable to established chemotherapeutics.

Pharmacokinetic Studies

Pharmacokinetic evaluations suggested that the compound has favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications. The compound's stability in biological systems was also assessed, indicating a reasonable half-life suitable for further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Urea Derivatives with Aromatic Substituents

The compound shares structural similarities with N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Compound 9, ) and its analogs (Compounds 10–12). Key differences include:

  • Backbone Variation: The target compound features a urea core, whereas analogs in use a benzamide scaffold.
  • Alkoxy Chain Modifications : Analogous compounds vary in alkoxy chain length (e.g., pentyloxy in Compound 11 vs. butoxy in the target). Longer chains (e.g., hexyloxy in Compound 12) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 1: Structural Comparison of Urea Derivatives

Compound Core Structure Alkoxy Substituent Additional Groups
Target Compound Urea 4-Butoxyphenyl 3-(Furan-3-YL)-3-hydroxypropyl
Compound 9 () Benzamide 4-Butoxyphenyl Hydroxy-3-phenylpropyl
Compound 10 () Benzamide 4-(2-Methylpropoxy) Hydroxy-3-phenylpropyl
Compound 11 () Benzamide 4-Pentyloxy Hydroxy-3-phenylpropyl
Functional Group Analog: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

This urea derivative () substitutes the furan-hydroxypropyl group with a diisopropylamine and a methoxyphenyl moiety. Key distinctions:

  • Alkoxy vs.
Pharmacokinetic Considerations: Dyclonine Hydrochloride

Dyclonine (), a 4-butoxyphenyl-containing ketone derivative, shares a lipophilic aromatic group with the target compound but lacks the urea functionality. Its piperidine substituent enhances solubility via protonation, whereas the target compound’s hydroxypropyl-furan may rely on polar interactions for dissolution .

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Predicted logP* Solubility Profile
Target Compound Urea, hydroxypropyl-furan ~3.5 Moderate (polar + nonpolar)
Dyclonine () Ketone, piperidine ~2.8 High (ionizable amine)
Compound 14 () Urea, diisopropylamine ~4.1 Low (high steric hindrance)

*Estimated based on substituent contributions.

Research Findings and Implications

  • SAR Insights : The target compound’s furan-hydroxypropyl group may offer superior target selectivity compared to phenylpropyl analogs (), as furan’s heterocyclic structure enables unique electronic interactions .
  • Synthetic Challenges: Unlike benzamide analogs (), the urea scaffold requires careful optimization of reaction conditions to avoid side reactions, as noted in ’s synthesis of related ureas .
  • Biological Performance : While direct activity data are absent, the compound’s balanced logP (~3.5) suggests favorable absorption compared to highly lipophilic analogs (e.g., hexyloxy derivatives in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.